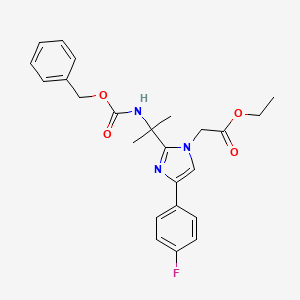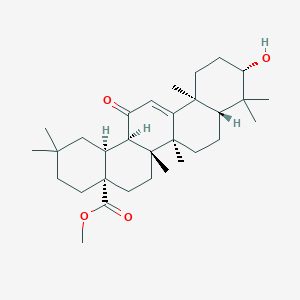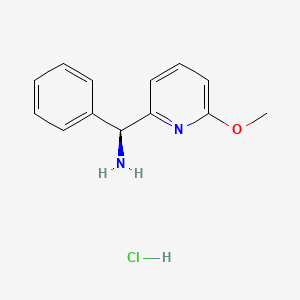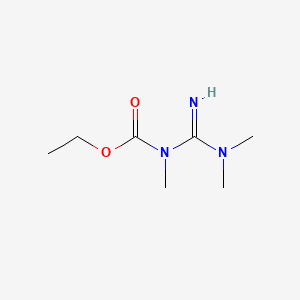![molecular formula C12H22BrN3O4Si B11830509 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol](/img/structure/B11830509.png)
1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol is a complex organic compound featuring a bromo-nitro-imidazole moiety and a tert-butyl(dimethyl)silyl-protected hydroxyl group
Méthodes De Préparation
The synthesis of 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-nitro-1H-imidazole.
Protection of Hydroxyl Group: The hydroxyl group of 2-propanol is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Coupling Reaction: The protected 2-propanol is then coupled with 2-bromo-4-nitro-1H-imidazole using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors or microwave-assisted synthesis.
Analyse Des Réactions Chimiques
1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Deprotection: The tert-butyl(dimethyl)silyl group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF).
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, nucleophiles for substitution, and fluoride sources for deprotection. Major products formed from these reactions include amino derivatives, substituted imidazoles, and deprotected alcohols.
Applications De Recherche Scientifique
1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its functional groups.
Mécanisme D'action
The mechanism of action of 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol involves its interaction with molecular targets such as enzymes or receptors. The bromo and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the imidazole ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of biological targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol include:
2-bromo-1-methyl-1H-imidazole: Lacks the nitro and tert-butyl(dimethyl)silyl groups, making it less versatile in chemical reactions.
2-(1H-imidazol-1-yl)ethanol: Contains a hydroxyl group instead of the tert-butyl(dimethyl)silyl-protected hydroxyl group, making it more reactive.
2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid: Contains a carboxylic acid group instead of the hydroxyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C12H22BrN3O4Si |
|---|---|
Poids moléculaire |
380.31 g/mol |
Nom IUPAC |
1-(2-bromo-4-nitroimidazol-1-yl)-3-[tert-butyl(dimethyl)silyl]oxypropan-2-ol |
InChI |
InChI=1S/C12H22BrN3O4Si/c1-12(2,3)21(4,5)20-8-9(17)6-15-7-10(16(18)19)14-11(15)13/h7,9,17H,6,8H2,1-5H3 |
Clé InChI |
URTKDUMKMRKFTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(CN1C=C(N=C1Br)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)



![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)
![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)
![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)



![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)
